1-(2-Benzofuranyl)ethanone Hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Benzofuranyl)ethanone Hydrazone is a chemical compound with the molecular formula C10H10N2OThis compound is characterized by the presence of a benzofuran ring attached to an ethanone hydrazone moiety.
Preparation Methods
The synthesis of 1-(2-Benzofuranyl)ethanone Hydrazone typically involves the reaction of 2-acetylbenzofuran with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
1-(2-Benzofuranyl)ethanone Hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the hydrazone group to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, forming new derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Scientific Research Applications
1-(2-Benzofuranyl)ethanone Hydrazone has several applications in scientific research:
Chemistry: It is used in the synthesis of aldazines and other heterocyclic compounds.
Biology: Research has explored its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: The compound’s derivatives are investigated for their pharmacological activities, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the preparation of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Benzofuranyl)ethanone Hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the benzofuran ring contributes to the compound’s biological activity by interacting with cellular receptors and enzymes .
Comparison with Similar Compounds
1-(2-Benzofuranyl)ethanone Hydrazone can be compared with other similar compounds such as:
2-Acetylbenzofuran: Shares the benzofuran core but lacks the hydrazone group, resulting in different reactivity and applications.
Benzofuran-2-yl methyl ketone: Another benzofuran derivative with distinct chemical properties and uses.
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(Z)-1-(1-benzofuran-2-yl)ethylidenehydrazine |
InChI |
InChI=1S/C10H10N2O/c1-7(12-11)10-6-8-4-2-3-5-9(8)13-10/h2-6H,11H2,1H3/b12-7- |
InChI Key |
NMFDJZLPHFZNJI-GHXNOFRVSA-N |
Isomeric SMILES |
C/C(=N/N)/C1=CC2=CC=CC=C2O1 |
Canonical SMILES |
CC(=NN)C1=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.